N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5(16)13-10-15-14-9(17-10)6-2-7(11)4-8(12)3-6/h2-4H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGOKXXCYFHETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 3,5-dichlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to form the 1,3,4-oxadiazole ring. The final step involves the acetylation of the oxadiazole ring with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes reactions characteristic of its structural components, including the oxadiazole ring, acetamide group, and dichlorophenyl substituent.
Hydrolysis of the Acetamide Group
The acetamide moiety can hydrolyze under acidic or basic conditions to form a carboxylic acid derivative. This reaction is typical of amides and is influenced by the presence of electron-withdrawing groups (e.g., dichlorophenyl) that may stabilize intermediates.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl, heat | Carboxylic acid derivative |
| Basic Hydrolysis | NaOH, aqueous medium | Sodium salt of carboxylic acid |
Supporting Data: Similar oxadiazole-acetamide derivatives exhibit hydrolytic cleavage under acidic/basic conditions, as observed in synthesis protocols involving hydrazine and cyclization steps .
Substitution Reactions at the Dichlorophenyl Group
The 3,5-dichlorophenyl substituent can participate in nucleophilic aromatic substitution (NAS) or electrophilic aromatic substitution (EAS), depending on reaction conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| NAS with Amines | NH₃, basic conditions | Amino-substituted derivatives |
| EAS with Alkyl Halides | R-X, Lewis acid catalyst | Alkyl-substituted derivatives |
Supporting Data: Studies on substituted oxadiazole derivatives demonstrate that electron-withdrawing groups (e.g., Cl) direct substitution to specific positions .
Oxadiazole Ring Reactions
The 1,3,4-oxadiazole ring is reactive under specific conditions, potentially undergoing ring-opening or functionalization.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ring-opening | Strong nucleophiles (e.g., H₂O, NH₃) | Open-chain derivatives |
| Electrophilic substitution | Electrophiles (e.g., NO₂⁺) | Substituted oxadiazoles |
Supporting Data: Oxadiazole derivatives are known to participate in cycloaddition reactions and nucleophilic attacks, as evidenced by their use in synthesizing bioactive compounds .
Hydrolysis Mechanism
The hydrolysis of the acetamide group proceeds via nucleophilic attack by water or hydroxide ions, forming an intermediate tetrahedral structure before releasing ammonia (NH₃).
Mechanism :
-
Nucleophilic attack : Water/hydroxide attacks the carbonyl carbon.
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Intermediate formation : Tetrahedral intermediate.
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Proton transfer : Deprotonation of the intermediate.
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Elimination : Release of NH₃ and formation of carboxylic acid/salt.
Supporting Data: Similar mechanisms are observed in studies of amide hydrolysis in oxadiazole derivatives .
Substitution at Dichlorophenyl
Nucleophilic substitution at the 3,5-dichlorophenyl group is facilitated by the electron-deficient aromatic ring.
Mechanism :
-
Activation : Chlorine atoms withdraw electron density, activating the ring.
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Nucleophilic attack : Substituent replaces Cl atoms at para positions.
Supporting Data: NAS reactions in chlorinated aromatic systems are well-documented in medicinal chemistry .
Biological and Pharmacological Implications
The chemical reactivity of this compound correlates with its biological activity:
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Enzyme inhibition : Hydrolyzed carboxylic acids may interact with enzymes like topoisomerase or histone deacetylase .
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Antimicrobial activity : Substituted derivatives exhibit enhanced potency against microbial strains .
Comparative Analysis of Similar Compounds
Supporting Data: Structural analogs demonstrate that oxadiazole derivatives with electron-withdrawing groups exhibit improved bioactivity .
Table 1: Reaction Conditions and Products
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis (acidic) | HCl, H₂O | Reflux, heat | Carboxylic acid derivative |
| Hydrolysis (basic) | NaOH, H₂O | Room temperature | Sodium salt of carboxylic acid |
| NAS with NH₃ | NH₃, K₂CO₃ | Basic medium | Amino-substituted oxadiazole |
Supporting Data: Adapted from synthesis protocols for oxadiazole derivatives .
Scientific Research Applications
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives against several cancer cell lines. The results showed that N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibited notable growth inhibition against human cancer cell lines including MCF-7 and A549 .
-
Growth Inhibition Data :
Cell Line Percent Growth Inhibition (%) MCF-7 75.99 A549 67.55 HeLa 65.46
This data suggests that the compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Applications
The oxadiazole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Other Potential Applications
- Anti-diabetic Properties : Preliminary studies have indicated that oxadiazole derivatives can also exhibit anti-diabetic effects by lowering glucose levels in models such as Drosophila melanogaster . This opens avenues for exploring its use in diabetes management.
- Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant activity, suggesting potential applications in neurological disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the oxadiazole ring and substituents can significantly impact biological activity. Electron-withdrawing groups like dichlorophenyl enhance binding affinity to target proteins involved in cancer progression and microbial resistance .
Mechanism of Action
The mechanism of action of N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichlorophenyl)-2-phenylacetamide
- N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific structure, which includes the 1,3,4-oxadiazole ring. This ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Biological Activity
N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group and an acetamide moiety. Its synthesis typically involves the reaction of 3,5-dichlorobenzoic acid with hydrazine to form a hydrazide intermediate, followed by cyclization with acetic anhydride to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance. It affects pathways related to apoptosis and cell proliferation by targeting enzymes such as topoisomerase and histone deacetylase (HDAC) .
- Antimicrobial Activity : Preliminary studies suggest that this oxadiazole derivative exhibits antimicrobial properties against a range of bacterial strains. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances its potency .
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. The following table summarizes key findings from various studies:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicate promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Cancer Therapeutics : A study investigated the effects of this compound on human lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability at low concentrations (IC50 < 0.14 µM), suggesting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this oxadiazole derivative against various pathogens. It was found to exhibit notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential application as an antimicrobial agent .
Q & A
What are the standard synthetic routes for N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?
Basic (Synthesis Methodology)
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or condensation reactions. A common method involves refluxing a mixture of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride in triethylamine (10 mL) for 4 hours, monitored by TLC. The product is recrystallized using solvents like pet-ether or ethanol . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), temperature control (80–100°C), and solvent selection to improve yield (>70%) and purity.
Which spectroscopic techniques are critical for structural characterization of this compound, and how are spectral discrepancies resolved?
Basic (Analytical Methodology)
Key techniques include:
- FTIR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N/C-O-C bands (1550–1600 cm⁻¹) .
- ¹H/¹³C NMR : Identifies acetamide protons (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 314.15 for [M+H]⁺).
Discrepancies (e.g., unexpected splitting in NMR) are resolved via deuterated solvent trials, 2D NMR (COSY, HSQC), or X-ray crystallography .
How does the compound inhibit enzymes like lipoxygenase (LOX) or cholinesterase, and what kinetic models apply?
Advanced (Mechanistic Studies)
The dichlorophenyl-oxadiazole core competitively inhibits LOX by binding to its catalytic Fe³⁺ site, as shown in IC₅₀ assays (e.g., 12.5 μM for LOX inhibition ). For cholinesterase, the acetamide group interacts with the peripheral anionic site, reducing substrate hydrolysis. Kinetic analysis uses Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Molecular docking (AutoDock Vina) further predicts binding affinities (ΔG ≈ −8.2 kcal/mol) .
What computational methods are employed to study electronic properties and reactivity?
Advanced (DFT Analysis)
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- HOMO-LUMO gaps (e.g., 4.2 eV), indicating charge transfer potential.
- Molecular Electrostatic Potential (MESP) : Highlights nucleophilic regions (oxadiazole N atoms) and electrophilic sites (dichlorophenyl Cl atoms) .
- Global reactivity descriptors : Electrophilicity index (ω = 3.8 eV) suggests moderate reactivity toward nucleophiles.
How does substituent variation on the phenyl ring influence bioactivity?
Advanced (SAR Analysis)
Structure-Activity Relationship (SAR) studies reveal:
How can contradictions in enzyme inhibition data across studies be addressed?
Advanced (Data Validation)
Contradictions arise from assay variability (e.g., LOX source: soybean vs. human recombinant). Mitigation strategies include:
- Standardizing protocols (e.g., 50 mM Tris-HCl pH 7.4, 25°C).
- Using positive controls (e.g., nordihydroguaiaretic acid for LOX).
- Statistical validation via triplicate experiments with ±5% error margins .
What crystallographic data are available for structural analogs, and how do they inform drug design?
Advanced (Structural Analysis)
Analog 3-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride (PDB: 0U7) shows a planar oxadiazole ring (torsion angle <5°) and dihedral angles of 45° between oxadiazole and dichlorophenyl groups. This geometry optimizes π-π stacking with enzyme active sites .
How is compound stability assessed under varying pH and temperature conditions?
Advanced (Degradation Studies)
Stability is tested via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
